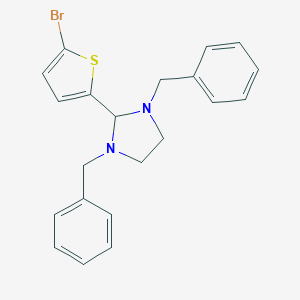

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

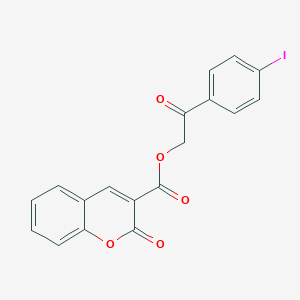

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine is a useful research compound. Its molecular formula is C21H21BrN2S and its molecular weight is 413.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazoline Scaffold in Medicinal Chemistry

Imidazoline compounds, including imidazolidines, have been identified for their broad spectrum of biological activities beyond their traditional role as sympatholytics and vasodilators. Research highlights their potential in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases. The structural versatility of imidazolines and imidazolidines allows for multiple tautomeric forms, suggesting diverse functional applications in pharmaceutical compositions, diagnostic imaging, insecticides, and herbicides. This versatility underscores the importance of these scaffolds in developing new therapeutic agents (Sączewski, Kornicka, & Balewski, 2016).

Hydantoin Derivatives Research

Hydantoin, or imidazolidine-2,4-dione, is a core structure related to imidazolidines, known for its relevance in drug discovery. The scaffold of hydantoin is integral to several medications, highlighting its importance in therapeutic and agrochemical applications. Hydantoins and their derivatives exhibit a range of biological and pharmacological activities, playing a crucial role in synthesizing non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction is a notable method for synthesizing hydantoin, emphasizing the scaffold's utility in producing compounds with therapeutic potential (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Imidazoline and Imidazolidine Derivatives as Corrosion Inhibitors

Imidazoline and its derivatives, including imidazolidines, are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their chemical structure, featuring a heterocyclic ring and a long hydrophobic tail, facilitates strong adsorption onto metal surfaces, providing a protective layer against corrosion. This application demonstrates the compounds' utility beyond pharmaceuticals, highlighting their significance in industrial applications (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

Target of Action

The primary target of the compound “1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine” is Hsp90 (Heat shock protein 90) . Hsp90 is a molecular chaperone with a molecular weight of 90 kD in the family of heat shock proteins. It plays an important role in maintaining conformations and biological functions of various oncoproteins, which are indispensable for the occurrence and progression of various cancers .

Mode of Action

The compound interacts with its target, Hsp90, by binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This interaction results in the inhibition of Hsp90, which can lead to the down-regulation of the expression level of Her2, a client protein of Hsp90 .

Biochemical Pathways

The inhibition of Hsp90 affects the biochemical pathways associated with cancer occurrence and development. Hsp90 is involved in various processes in cancer occurrence and development, and therefore represents a promising drug target for cancer therapy

Result of Action

The result of the compound’s action is the significant down-regulation of the expression level of Her2, a client protein of Hsp90 . This leads to the cytotoxicity of these novel Hsp90 inhibitors . The compound showed the highest binding affinity to Hsp90α (IC 50 = 12 nM) in fluorescence polarization (FP) competition assay and the strongest anti-proliferative activity against human breast adenocarcinoma cell line (MCF-7) and human lung epithelial cell line (A549) with IC 50 values of 21.58 μM and 31.22 μM, respectively .

Properties

IUPAC Name |

1,3-dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2S/c22-20-12-11-19(25-20)21-23(15-17-7-3-1-4-8-17)13-14-24(21)16-18-9-5-2-6-10-18/h1-12,21H,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNCXQXCPGDQHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(S3)Br)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({4-nitrophenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392442.png)

![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)

![5-(Diethylamino)-2-[(phenylimino)methyl]phenol](/img/structure/B392448.png)

![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)

![4-(biphenyl-4-yl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392456.png)

![4-{[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B392457.png)